2-Methyl-6,7-dihydro-5H-1,4-dithiepine is a sulfur-containing heterocyclic compound known for its unique structural properties and potential applications in various scientific fields. Its molecular formula is , and it is classified as a dithiepine due to the presence of two sulfur atoms within its ring structure. This compound has garnered attention for its possible therapeutic effects and utility in organic synthesis.
The compound is sourced from various chemical suppliers and research institutions, primarily in the United States. It falls under the category of heterocyclic compounds, specifically dithiepines, which are characterized by their five-membered rings containing sulfur atoms. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-methyl-6,7-dihydro-5H-1,4-dithiepine, reflecting its structural features.
The synthesis of 2-methyl-6,7-dihydro-5H-1,4-dithiepine typically involves cyclization reactions of appropriate precursors. One common method includes the reaction of 2-methylphenyl-substituted precursors with sulfur sources under controlled conditions.
The molecular structure of 2-methyl-6,7-dihydro-5H-1,4-dithiepine features a five-membered ring with two sulfur atoms at positions 1 and 4. The methyl group at position 2 contributes to its unique chemical properties.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 146.27 g/mol |
IUPAC Name | 2-methyl-6,7-dihydro-5H-1,4-dithiepine |
InChI | InChI=1S/C6H10S2/c1-5(2)3-4/h3H,1-2H3 |
Canonical SMILES | CC1=CSCCS1 |
2-Methyl-6,7-dihydro-5H-1,4-dithiepine can undergo various chemical reactions:
The specific products formed from these reactions depend on the reagents used and the reaction conditions applied. For instance, oxidation typically yields sulfoxides or sulfones, while substitution reactions can create a variety of functionalized derivatives.
The mechanism of action for 2-methyl-6,7-dihydro-5H-1,4-dithiepine involves its interaction with various biological targets. It has been shown to interact with enzymes and receptors that influence biochemical pathways relevant to therapeutic applications. The exact molecular targets may vary depending on the intended use in medicinal chemistry or biological research.
The physical properties of 2-methyl-6,7-dihydro-5H-1,4-dithiepine include:
The chemical properties include:
2-Methyl-6,7-dihydro-5H-1,4-dithiepine has several significant applications in scientific research:
This comprehensive overview highlights the significance of 2-methyl-6,7-dihydro-5H-1,4-dithiepine in various scientific domains while providing insights into its synthesis, structure, reactivity, mechanisms of action, properties, and applications.
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 387825-07-2